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2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile
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Overview
Description
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an amino group, a bromine atom, a hydroxyl group, and a carbonitrile group attached to a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. This reaction forms an intermediate, which is then cyclized to produce the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile varies depending on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function. For example, it can bind to DNA or proteins, disrupting cellular processes.
Chemical Reactions: The presence of multiple functional groups allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 2-Amino-4-hydroxyquinoline-3-carbonitrile
- 2-Amino-7-chloro-4-hydroxyquinoline-3-carbonitrile
- 2-Amino-7-iodo-4-hydroxyquinoline-3-carbonitrile
Comparison:
- Uniqueness: The presence of the bromine atom in 2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile imparts unique reactivity compared to its chloro and iodo analogs. Bromine is a better leaving group, making this compound more reactive in nucleophilic substitution reactions.
- Applications: While all these compounds have potential applications in medicinal chemistry, the specific properties of the bromine derivative make it particularly useful in the synthesis of complex molecules and in biological studies .
Biological Activity
2-Amino-7-bromo-4-hydroxyquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound's structural features suggest potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C10H7BrN2O
Molecular Weight : 251.08 g/mol
IUPAC Name : this compound
The compound features a bromine atom, an amino group, and a hydroxyl group, which contribute to its unique reactivity and biological properties.
Synthesis
This compound can be synthesized through various methods, including:
- Bromination of 4-Hydroxyquinoline : This involves treating 4-hydroxyquinoline with bromine under acidic conditions to introduce the bromine substituent.
- Cyanation Reaction : The introduction of the cyano group can be achieved via nucleophilic substitution reactions using appropriate reagents such as sodium cyanide.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The compound's effectiveness is attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit cytotoxic effects against cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited selective toxicity towards various cancer cell lines, including colon adenocarcinoma (Colo205) and breast cancer (MCF7).
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The study found that this compound had comparable efficacy to standard antibiotics against resistant strains of bacteria .
- Cytotoxicity in Cancer Research : Another study focused on the cytotoxic effects of quinoline derivatives in resistant cancer cell lines. The findings suggested that this compound could serve as a lead compound for developing new anticancer agents due to its selective toxicity towards resistant cells .
Properties
Molecular Formula |
C10H6BrN3O |
---|---|
Molecular Weight |
264.08 g/mol |
IUPAC Name |
2-amino-7-bromo-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-5-1-2-6-8(3-5)14-10(13)7(4-12)9(6)15/h1-3H,(H3,13,14,15) |
InChI Key |
GCUOOAMSMQTDEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C(C2=O)C#N)N |
Origin of Product |
United States |
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